4,4'-Methylenedicyclohexanamine

Catalog No.
S589102
CAS No.
1761-71-3
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenedicyclohexanamine

CAS Number

1761-71-3

Product Name

4,4'-Methylenedicyclohexanamine

IUPAC Name

4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2

InChI Key

DZIHTWJGPDVSGE-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC2CCC(CC2)N)N

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)

Synonyms

Amicure PACM; Amicure PACM 20; Bis(4-aminocyclohexyl)methane; Bis(p-aminocyclohexane)methane; Bis(p-aminocyclohexyl)methane; DDCM; Di(p-aminocyclohexyl)methane; Dicyan; Dicyclohexylmethane-4,4’-diamine; HLR 4219; HLR 4448; Methylenebis(4-aminocyclohe

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N)N

Application in Recyclable Thermosets

Field: Material Science

Summary of Application: This compound is used in the creation of recyclable thermoset materials for applications in plastics, composites, coatings, and adhesives . The epoxy-amine-dioxazaborocane thermoset materials can be synthesized via a single stage mixing and casting process .

Methods of Application: The polymerization of liquid epoxy resins and aliphatic amines in the presence of an n-butyl diboronic ester delivers epoxy-amine-dioxazaborocane materials with tunable physical properties .

Results: The thermoset can be mechanically recycled and reprocessed, with retention of Young’s modulus and ultimate tensile strength . An efficient and low-cost process for the chemical recycling, disassembly, and dissolution of the thermoset is demonstrated .

Application in High Temperature-Resistant Shale Inhibitors

Field: Petroleum Engineering

Summary of Application: 4,4’-Methylenebis-cyclohexanamine is introduced as a potential shale inhibitor in high-performance water-based drilling fluid .

Methods of Application: The inhibitive properties of the amine compound were evaluated using bentonite inhibition test, shale cuttings hot-rolling dispersion test, linear swelling test, and pressure transmission test .

Results: The compound can inhibit shale hydration and dispersion effectively, and prevent pressure transmission to a certain extent, performing better than that of polyether diamine . It provides reliable thermal stability as high as 220°C, preserving the benefits of high-temperature wells application .

Application in Epoxy Resin Curing Agents

Field: Polymer Chemistry

Summary of Application: 4,4’-Methylenedicyclohexanamine is used as a curing agent for epoxy resins . These resins are used in a variety of applications including coatings, adhesives, and composite materials .

Methods of Application: The compound is mixed with the epoxy resin in a specific ratio. The mixture is then heated to initiate the curing process .

Results: The resulting material has excellent mechanical properties, chemical resistance, and dimensional stability .

Application in Polyurethane Foams

Summary of Application: This compound is used in the production of polyurethane foams . These foams are used in a variety of applications including insulation, cushioning, and packaging .

Methods of Application: The compound is mixed with a polyol and a blowing agent. The mixture is then heated to initiate the foaming process .

Results: The resulting foam has excellent insulating properties, flexibility, and resilience .

4,4'-Methylenedicyclohexanamine, also known as 4,4'-Diaminodicyclohexylmethane, is an organic compound with the molecular formula C13H26N2\text{C}_{13}\text{H}_{26}\text{N}_{2} and a molecular weight of approximately 210.36 g/mol. It is classified as a diamine and is primarily recognized for its application as a curing agent in epoxy resins, particularly in the coatings, adhesives, sealants, and elastomers (CASE) sectors. The compound typically appears as a yellowish solid or a brown paste and is produced through the hydrogenation of methylenedianiline, resulting in a mixture of isomers: trans-trans, cis-trans, and a smaller amount of cis-cis .

  • Toxicity: PACM is considered moderately toxic and can cause skin irritation, eye damage, and respiratory problems upon exposure.
  • Flammability: PACM has a moderate flash point, indicating flammability at elevated temperatures.
  • Reactivity: PACM can react exothermically with strong acids and oxidizing agents.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling PACM, including gloves, safety glasses, and respiratory protection.
  • Ensure proper ventilation in work areas.
  • Handle PACM according to established safety protocols for hazardous chemicals.

4,4'-Methylenedicyclohexanamine exhibits various chemical reactivity profiles. It can neutralize acids in weakly exothermic reactions to form salts and water. The compound may also react with phosgene to yield cycloaliphatic diisocyanates, which are precursors for polyurethanes. Additionally, it has been noted to be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .

The synthesis of 4,4'-Methylenedicyclohexanamine primarily involves the hydrogenation of methylenedianiline. The process typically yields a mixture of stereoisomers: trans-trans (major), cis-trans (intermediate), and cis-cis (minor). The reaction conditions can be optimized to favor the desired isomeric form depending on the application requirements .

This compound finds extensive use in various industrial applications:

  • Epoxy Resins: As a curing agent for epoxy systems used in flooring and coatings.
  • Polyurethane Production: Serving as an intermediate for producing diisocyanates.
  • Chemical Intermediate: Utilized in synthesizing other organic compounds.
  • Corrosion Inhibitors: Employed in formulations to enhance resistance against degradation .

Research into the interactions of 4,4'-Methylenedicyclohexanamine with other chemicals indicates that it may generate flammable hydrogen gas when combined with strong reducing agents like hydrides. Its reactivity profile also suggests careful handling due to potential incompatibilities with various functional groups . Studies have shown that its stability can be affected by exposure to air and light.

Several compounds share structural similarities with 4,4'-Methylenedicyclohexanamine. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
1,6-HexanediamineC6H16N2Shorter carbon chain; used in polyamide synthesis
3,3'-DiaminodiphenylmethaneC13H14N2Aromatic structure; utilized in epoxy resin formulations
2-Ethyl-1-hexylamineC8H19NAliphatic amine; serves different applications
4-Methyl-1-pentylamineC6H15NDifferent branching; used in specialty chemical applications

4,4'-Methylenedicyclohexanamine stands out due to its specific application as a curing agent for epoxy resins and its unique structural configuration that allows for high-temperature resistance and inhibitive properties in shale applications .

4,4'-Methylenedicyclohexanamine emerged as a significant compound in polymer chemistry through the advancement of hydrogenation techniques applied to aromatic diamines. The compound is primarily produced through the hydrogenation of 4,4'-methylenedianiline (MDA), converting aromatic rings to cyclohexyl structures while preserving the methylene bridge and amino functional groups. This transformation represents an important milestone in developing cycloaliphatic diamines with enhanced properties compared to their aromatic counterparts.

Early applications focused on its utility as an epoxy curing agent, where its cycloaliphatic structure provided advantages in chemical resistance and stability. Research gradually expanded to explore its role in network formation, cross-linking mechanisms, and structure-property relationships in polymer systems. The development of specialized analytical techniques facilitated deeper understanding of PACM's behavior in complex polymer networks, leading to more sophisticated applications.

Significance in Polymer Chemistry and Materials Science

PACM holds considerable importance in polymer chemistry due to its unique structural characteristics and versatile reactivity. As a cycloaliphatic diamine, it occupies a critical position between highly reactive aliphatic diamines and less reactive aromatic diamines, offering an optimal balance of processing characteristics and performance properties.

In epoxy systems, PACM creates networks with exceptional chemical resistance, mechanical properties, and thermal stability. These attributes make PACM-cured epoxies particularly valuable for demanding applications such as industrial flooring, protective coatings, and composite materials. Research has demonstrated that molecular weight between cross-links (Mc) in PACM-cured networks significantly influences swelling behavior, glass transition temperature, and mechanical performance.

The compound also serves as a key building block in polyamide synthesis and polyurethane production. Research on PA6I/PACM copolymers has revealed interesting properties, including permanent non-crystalline characteristics and excellent light transmittance when PACM content reaches approximately 20 mol%.

Nomenclature and Structural Classification in Academic Context

4,4'-Methylenedicyclohexanamine appears under multiple designations in scientific literature, reflecting its complex structure and various applications. Its IUPAC name is 4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine, precisely describing the molecular arrangement of amino groups at para positions on cyclohexyl rings connected by a methylene bridge.

Common synonyms include:

  • 4,4'-Methylenebis(cyclohexylamine)
  • 4,4'-Diaminodicyclohexylmethane
  • Bis(4-aminocyclohexyl)methane
  • Cyclohexylamine, 4,4'-methylenebis-
  • PACM-20 (industrial designation)

The molecular formula is C₁₃H₂₆N₂ with a molecular weight of 210.36 g/mol. Structurally, PACM belongs to the class of cycloaliphatic diamines, distinguished by amino groups attached to non-aromatic cyclohexyl rings. This structural arrangement results in significant stereoisomerism, with commercial PACM typically comprising a mixture of trans-trans, cis-trans, and cis-cis isomers.

Hydrogenation of Methylenedianiline (MDA)

Catalyst Systems and Selectivity Control

The catalytic hydrogenation of methylenedianiline (MDA) to 4,4'-methylenedicyclohexanamine (PACM) relies heavily on transition metal catalysts, with ruthenium-based systems demonstrating superior performance. Supported ruthenium catalysts, such as Ru/g-C₃N₄-H₂, achieve 98.5% MDA conversion and 95.3% PACM selectivity under optimized conditions, outperforming traditional Ru/C catalysts (85.7% selectivity) due to enhanced metal dispersion and electron-rich active sites [1]. Rhodium catalysts, though less common, show comparable activity in slurry reactors but require rigorous pretreatment to mitigate poisoning by MDA impurities [6].

Selectivity control hinges on catalyst support morphology and promoter elements. Ultrasonic-assisted impregnation of ruthenium on graphitic carbon nitride (g-C₃N₄) creates nanosheet structures that suppress over-hydrogenation and secondary amine formation [1]. Alumina wash coats modified with lithium aluminate further reduce byproduct generation by stabilizing active metal sites during continuous operation [6].

Table 1: Catalyst Performance Comparison in MDA Hydrogenation

Catalyst SystemConversion (%)PACM Selectivity (%)Byproducts (%)
Ru/g-C₃N₄-H₂ [1]98.595.32.1
Ru/C [1]97.885.712.5
Rh/Al₂O₃ (slurry) [6]99.286.51.8
Ru-LiAlOₓ/Al₂O₃ [6]99.084.41.6

Reaction Parameters and Kinetic Considerations

Optimal hydrogenation occurs at 180–190°C under 55 bar H₂ pressure, with tetrahydrofuran (THF) as the preferred solvent due to its ability to solubilize MDA while stabilizing intermediate species [6]. Kinetic studies reveal a three-stage mechanism:

  • Activation phase: Slow reduction of metal oxides (e.g., MoOx in bifunctional catalysts) accompanied by CO evolution [3].
  • Induction period: Benzene formation initiates, correlating with carbide intermediate formation [3].
  • Steady state: Constant PACM production rate achieved after 10–15 methane pulses in flow systems [3].

Reaction completion (T95) typically requires 50–60 minutes in batch reactors, though catalyst reuse extends this duration due to partial deactivation [6]. Hydrogen consumption rates plateau at >95% conversion, signaling reaction termination.

Isomeric Distribution Control Strategies

The cis,cis-isomer dominates PACM products (≥70%) under standard hydrogenation conditions, but stereochemical outcomes can be modulated through:

  • Solvent polarity: Polar aprotic solvents (e.g., THF) favor axial amine group orientation, increasing cis-isomer content [6].
  • Metal crystal facets: Ru(001) surfaces preferentially adsorb MDA in planar configurations, promoting trans-cyclohexane ring formation [5].
  • Post-treatment: Recrystallization from ethanol-water mixtures enriches cis,cis-isomer purity to >97% [4].

Industrial Production Technologies

Batch versus Continuous Flow Processes

Batch reactors dominate industrial PACM synthesis due to compatibility with MDA's solid-liquid reaction system. A typical batch cycle involves:

  • Charging 50–65 wt% MDA/THF solution
  • Pressurizing to 55 bar H₂
  • Heating to 185°C with mechanical agitation
  • Cooling and product isolation [6]

Continuous flow systems remain experimental, with microchannel reactors achieving 83% PACM yield in preliminary trials. However, catalyst fouling and MDA's limited solubility pose significant scalability challenges [1].

Process Optimization Parameters

Key optimization levers include:

  • Catalyst loading: 4–5 wt% Ru/MDA ratio balances activity and cost [1]
  • Solvent ratio: 50:50 MDA/THF minimizes viscosity while maximizing hydrogen diffusion [6]
  • Agitation speed: 800–1000 RPM ensures sufficient gas-liquid-solid contact in slurry reactors [6]

Table 2: Impact of THF Concentration on Reaction Efficiency

MDA:THF (w/w)T95 (min)PACM Yield (%)Energy Consumption (kWh/kg)
50:505586.512.3
65:357581.618.7

Scale-up Methodologies

Successful plant-scale implementation requires:

  • Heat management: Jacketed reactors with internal cooling coils maintain ±2°C temperature uniformity
  • Catalyst recycling: Centrifugal separation achieves 92% Ru recovery per batch [1]
  • Feedstock purification: MDA pretreatment with Ru-coated monoliths reduces catalyst poisons by 78% [6]

Alternative Synthetic Routes

Emerging Synthetic Methodologies

Non-hydrogenation approaches remain exploratory but include:

  • Electrochemical amination: Cyclohexanone condensation with ammonia under bipolar membrane electrolysis (23% yield) [2]
  • Metathesis pathways: Grubbs catalyst-mediated coupling of dicyclohexylamine precursors (theoretical yield 68%) [4]

Green Chemistry Approaches

Recent advances emphasize sustainability through:

  • Sonochemical catalyst synthesis: Ultrasonic irradiation reduces Ru precursor usage by 40% while enhancing dispersion [1]
  • Biocatalytic routes: Engineered transaminases convert methylene diphenyl diketone to PACM precursors in aqueous media (pilot-scale trials ongoing) [2]

Physical Description

Yellowish white liquid or brown solid paste. (NTP, 1992)
Liquid

XLogP3

1.9

Boiling Point

626 to 628 °F at 3 mm Hg (NTP, 1992)
320.0 °C

Flash Point

greater than 200 °F (NTP, 1992)

Density

0.9608 at 77 °F (NTP, 1992)

Melting Point

140-143.6° F (cis-cis) 147.2-149° F (trans-trans) (NTP, 1992)
15.0 °C

UNII

AR21XLU05L

GHS Hazard Statements

Aggregated GHS information provided by 1296 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 1296 companies. For more detailed information, please visit ECHA C&L website;
Of the 33 notification(s) provided by 1267 of 1296 companies with hazard statement code(s):;
H302 (98.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (92.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (39.7%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (20.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (33.54%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (47.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (39.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1761-71-3
6693-29-4
6693-30-7
6693-31-8

Wikipedia

Bis(4-aminocyclohexyl)methane

General Manufacturing Information

Paint and coating manufacturing
Plastics product manufacturing
Wholesale and retail trade
Cyclohexanamine, 4,4'-methylenebis-: ACTIVE
Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)-: ACTIVE
Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)-: ACTIVE
Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)-: INACTIVE

Dates

Modify: 2023-08-15

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